
2,2-Difluoro-2-(2-fluoro-4-methoxyphenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-2-(2-fluoro-4-methoxyphenyl)acetic acid is a fluorinated organic compound with the molecular formula C9H8F3O3 This compound is characterized by the presence of two fluorine atoms attached to the central carbon atom and an additional fluorine atom on the aromatic ring The methoxy group on the aromatic ring further enhances its chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-(2-fluoro-4-methoxyphenyl)acetic acid typically involves the introduction of fluorine atoms into the acetic acid framework. One common method involves the reaction of 2-fluoro-4-methoxybenzaldehyde with difluoromethyl ketone under acidic conditions to form the desired product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and a controlled temperature environment to ensure the proper formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. Additionally, the use of advanced fluorination techniques, such as electrochemical fluorination, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-2-(2-fluoro-4-methoxyphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various functionalized derivatives.
Scientific Research Applications
2,2-Difluoro-2-(2-fluoro-4-methoxyphenyl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and advanced materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-(2-fluoro-4-methoxyphenyl)acetic acid involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with enzyme active sites. This can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways. The methoxy group on the aromatic ring also contributes to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoro-2-(4-methoxyphenyl)acetic acid: This compound is similar in structure but lacks the additional fluorine atom on the aromatic ring.
2,2-Difluoro-2-(fluorosulfonyl)acetic acid: This compound contains a fluorosulfonyl group instead of a methoxy group, leading to different chemical properties and reactivity.
2-Methoxyphenylacetic acid: This compound lacks the fluorine atoms, resulting in significantly different chemical behavior and applications.
Uniqueness
2,2-Difluoro-2-(2-fluoro-4-methoxyphenyl)acetic acid is unique due to the combination of fluorine atoms and a methoxy group on the aromatic ring. This unique structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C9H7F3O3 |
|---|---|
Molecular Weight |
220.14 g/mol |
IUPAC Name |
2,2-difluoro-2-(2-fluoro-4-methoxyphenyl)acetic acid |
InChI |
InChI=1S/C9H7F3O3/c1-15-5-2-3-6(7(10)4-5)9(11,12)8(13)14/h2-4H,1H3,(H,13,14) |
InChI Key |
WQJCVRCNZYJPPQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(C(=O)O)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-{[1-(2-Methylphenyl)ethyl]amino}propan-2-ol](/img/structure/B13288743.png)
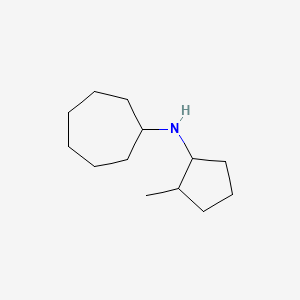
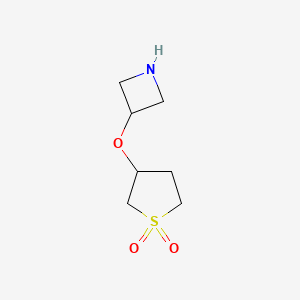
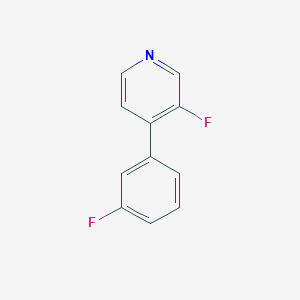
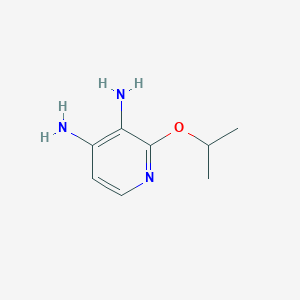
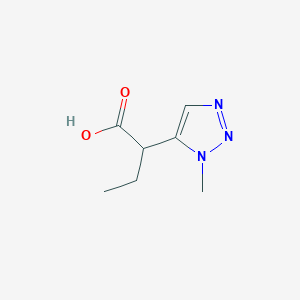
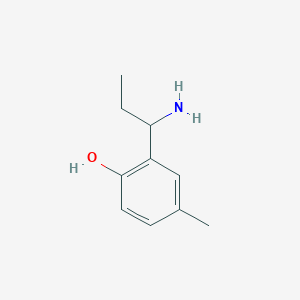
![tert-Butyl N-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)methyl]-3-oxopropyl}carbamate](/img/structure/B13288788.png)

![(2-Ethoxyethyl)[(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B13288799.png)
![4-[(Azetidin-3-yloxy)methyl]benzonitrile](/img/structure/B13288822.png)
![2-[(Pent-4-yn-2-yl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13288827.png)
